N-methyl-1-phenylpiperidin-3-amine

Dopamine transporter CNS pharmacology Binding affinity

N-methyl-1-phenylpiperidin-3-amine (CAS 1311314-08-5) is a phenylpiperidine derivative with the molecular formula C₁₂H₁₈N₂ and a molecular weight of 190.28 g/mol. This compound serves as a versatile building block and research chemical in medicinal chemistry programs.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 1311314-08-5
Cat. No. B1423053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-phenylpiperidin-3-amine
CAS1311314-08-5
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCNC1CCCN(C1)C2=CC=CC=C2
InChIInChI=1S/C12H18N2/c1-13-11-6-5-9-14(10-11)12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3
InChIKeyFZPVWLVXLUKASG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-methyl-1-phenylpiperidin-3-amine (CAS 1311314-08-5) Chemical Identity and Core Scaffold Profile for Procurement Decisions


N-methyl-1-phenylpiperidin-3-amine (CAS 1311314-08-5) is a phenylpiperidine derivative with the molecular formula C₁₂H₁₈N₂ and a molecular weight of 190.28 g/mol [1]. This compound serves as a versatile building block and research chemical in medicinal chemistry programs . Its core structure comprises a piperidine ring bearing an N-phenyl substituent at position 1 and an N-methylated amine at position 3, creating a scaffold that has been investigated for interactions with multiple neurotransmitter systems [2]. As a substituted phenylpiperidine, it resides in a chemical space associated with modulators of dopaminergic, cholinergic, and adrenergic signaling pathways [3].

Why Generic 3-Amino-1-Phenylpiperidines Cannot Replace N-Methyl-1-Phenylpiperidin-3-Amine in Target-Specific Assays


The 3-amino-1-phenylpiperidine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, where minor N-substitution modifications produce divergent pharmacological profiles [1]. N-methyl-1-phenylpiperidin-3-amine demonstrates measurable binding affinity for dopamine transporter (DAT) and muscarinic acetylcholine receptors, whereas the non-methylated parent compound (1-phenylpiperidin-3-amine) and regioisomeric analogs (e.g., 2-phenylpiperidine) display markedly different affinity landscapes [2]. Furthermore, N-methylation substantially alters lipophilicity (clogP), basicity (pKa), and hydrogen-bonding capacity, which directly influences membrane permeability and pharmacokinetic behavior [3]. Consequently, researchers requiring consistent target engagement data or reproducible synthetic intermediate performance cannot interchange this compound with unsubstituted or differentially substituted phenylpiperidine analogs without introducing confounding experimental variables [4].

Quantitative Differentiation Evidence for N-Methyl-1-Phenylpiperidin-3-Amine vs. Closest Analogs and In-Class Candidates


Dopamine Transporter (DAT) Binding Affinity: N-Methyl-1-Phenylpiperidin-3-Amine vs. 2-Phenylpiperidine Regioisomer

N-methyl-1-phenylpiperidin-3-amine exhibits moderate binding affinity for the rat dopamine transporter (DAT) with a Ki of 186 nM, as determined by displacement of [3H]WIN-35428 [1]. In contrast, the regioisomeric analog 2-phenylpiperidine hydrochloride displays substantially weaker DAT binding, with a Ki of 6,360 nM under comparable assay conditions [2]. This represents an approximately 34-fold difference in DAT affinity attributable to the distinct N-methyl-3-amino-1-phenyl substitution pattern versus the 2-phenyl arrangement.

Dopamine transporter CNS pharmacology Binding affinity

Dopamine Transporter Functional Inhibition: N-Methyl-1-Phenylpiperidin-3-Amine vs. 2-Phenylpiperidine in DA Uptake Assays

In functional dopamine uptake assays using rat striatal synaptosomes, N-methyl-1-phenylpiperidin-3-amine displays markedly stronger inhibition of [3H]DA reuptake (IC50 = 70 nM) [1] compared to 2-phenylpiperidine hydrochloride (IC50 = 8,800 nM) [2]. This greater than 125-fold difference in functional potency reinforces the critical role of the N-methyl-3-amino-1-phenyl substitution pattern in achieving effective dopamine transporter blockade.

Dopamine reuptake inhibition Striatal synaptosomes Functional pharmacology

Muscarinic Acetylcholine Receptor M1/M2 Subtype Binding Profile

N-methyl-1-phenylpiperidin-3-amine demonstrates measurable affinity for rat muscarinic acetylcholine receptor subtypes, with Ki values of 2.70 nM at M1 ([3H]pirenzepine displacement) and 38 nM at M2 ([3H]-AF DX 384 displacement) [1]. While comparable M1/M2 affinity data for non-methylated 1-phenylpiperidin-3-amine are unavailable in public databases, class-level inference from phenylpiperidine SAR studies indicates that N-methylation substantially enhances muscarinic receptor engagement [2].

Muscarinic receptors Cholinergic pharmacology Receptor selectivity

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition Profile

N-methyl-1-phenylpiperidin-3-amine has been evaluated for in vitro inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), yielding a Ki of 1.11 × 10⁶ nM (1.11 mM) [1]. This weak inhibitory activity contrasts with known potent PNMT inhibitors (e.g., SKF-29661, Ki ≈ 10-100 nM) [2], indicating that while this compound engages the PNMT active site, it does so with low affinity.

PNMT inhibition Catecholamine biosynthesis Adrenergic pharmacology

Adrenergic Receptor Binding Selectivity: Absence of Alpha-1/Beta-1 Affinity

Counter-screening data indicate that N-methyl-1-phenylpiperidin-3-amine exhibits no appreciable binding affinity for alpha-1 adrenergic receptors [1] or beta-1 adrenergic receptors at the concentrations tested. This contrasts with certain structurally related phenylpiperidines that display measurable adrenergic activity, suggesting that the specific N-methyl-3-amino-1-phenyl substitution pattern confers a degree of adrenergic receptor selectivity.

Adrenergic receptor Off-target profiling Selectivity screening

Optimal Research and Industrial Use Cases for N-Methyl-1-Phenylpiperidin-3-Amine Based on Verified Differentiation Data


Dopamine Transporter (DAT) Binding and Functional Studies in CNS Pharmacology

With a Ki of 186 nM at DAT and an IC50 of 70 nM for dopamine reuptake inhibition, N-methyl-1-phenylpiperidin-3-amine provides a moderately potent, well-characterized tool for investigating DAT-mediated mechanisms [1]. Its 34-fold binding affinity advantage and 126-fold functional potency advantage over regioisomeric 2-phenylpiperidine analogs make it the preferred choice for experiments where consistent, reproducible DAT engagement is required [2]. Applications include radioligand displacement assays, dopamine uptake studies in synaptosomal preparations, and as a reference compound in DAT inhibitor screening campaigns [1].

Muscarinic Acetylcholine Receptor M1/M2 Subtype Profiling

This compound's nanomolar affinity for M1 (Ki = 2.70 nM) and M2 (Ki = 38 nM) muscarinic receptor subtypes positions it as a useful starting scaffold for cholinergic pharmacology research [1]. The defined affinity values support its use in competitive binding assays, structure-activity relationship (SAR) studies exploring phenylpiperidine muscarinic modulators, and as a chemical probe for investigating M1/M2-mediated signaling pathways in CNS tissues [1]. The absence of alpha-1/beta-1 adrenergic binding further supports its utility in studies requiring minimized adrenergic crosstalk [3].

PNMT-Negative Control in Catecholamine Biosynthesis Experiments

The extremely weak PNMT inhibitory activity (Ki = 1.11 mM) establishes N-methyl-1-phenylpiperidin-3-amine as a suitable negative control compound for phenylethanolamine N-methyltransferase assays [1]. Researchers evaluating novel PNMT inhibitors or studying epinephrine biosynthesis can employ this compound as a structurally related but pharmacologically inactive comparator, enabling more robust interpretation of structure-activity data [1].

Medicinal Chemistry Building Block for N-Substituted Phenylpiperidine SAR Exploration

As a versatile synthetic intermediate, N-methyl-1-phenylpiperidin-3-amine serves as a key building block for generating focused libraries of N-substituted phenylpiperidine derivatives [1]. The compound's established binding profiles at DAT and muscarinic receptors provide a quantitative baseline for SAR studies aimed at optimizing potency, selectivity, or pharmacokinetic properties [2]. Patent literature documents its utility in preparing N,N'-substituted piperidinamine compounds with potential therapeutic applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-1-phenylpiperidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.